

Cryo-EM Structures of Active-State Orexin Receptor 2: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Orexin 2 Receptor Agonist 2

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the cryo-electron microscopy (cryo-EM) structures of the active-state orexin receptor 2 (OX2R). The orexin system is a critical regulator of sleep-wake cycles, and agonists of OX2R are promising therapeutics for disorders like narcolepsy.^[1]^[2]^[3] This document provides a comprehensive overview of the structural basis for OX2R activation by both the endogenous peptide agonist, Orexin B (OxB), and a synthetic small-molecule agonist.

The elucidation of these active-state structures provides a molecular blueprint for understanding receptor activation and will undoubtedly accelerate structure-based drug discovery efforts targeting the orexin system.^[1]^[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the cryo-EM structural studies of the active-state OX2R complexes. This data is primarily derived from the seminal 2021 publication by Hong et al. in Nature Communications, which first reported these structures.

Agonist	Complex	Resolution (Å)	PDB ID	EMDB ID
Orexin B (OxB)	OX2R-mini-Gsqi-Gβ1γ2-scFv16	3.2	7L1U	EMD-23118
Compound 1	OX2R-mini-Gsqi-Gβ1γ2-scFv16	3.2	7L1V	EMD-23119

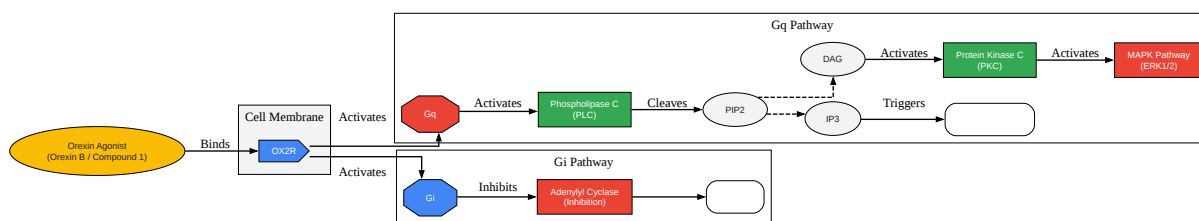
Table 1: Cryo-EM
Structure and
Deposition
Details.[\[4\]](#)

Agonist	Assay Type	EC50 (nM)	Receptor
Orexin B (OxB)	IP1 Accumulation	1.8	OX2R
Compound 1	IP1 Accumulation	0.3	OX2R

Table 2: Agonist
Potency at Orexin
Receptor 2.[\[3\]](#)

Signaling Pathways of Orexin Receptor 2

Orexin Receptor 2 is a G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes, including Gq, Gi, and Gs, to initiate diverse intracellular signaling cascades. [\[5\]](#)[\[6\]](#)[\[7\]](#) Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits. These dissociated subunits then modulate the activity of various downstream effector proteins.



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Caption: Orexin Receptor 2 (OX2R) Signaling Pathways.

Experimental Protocols

The following sections detail the methodologies used to determine the cryo-EM structures of the active-state OX2R complexes. These protocols are based on the methods described by Hong et al., 2021.

Protein Expression and Purification

- **OX2R Expression:** A modified human OX2R construct was cloned into a pFastBac vector for baculovirus expression in *Spodoptera frugiperda* (Sf9) insect cells.
- **OX2R Purification:**
 - Cell pellets were lysed, and membranes were solubilized in a buffer containing dodecyl- β -D-maltoside (DDM) and cholesteryl hemisuccinate (CHS).
 - The solubilized receptor was purified using anti-FLAG affinity chromatography.

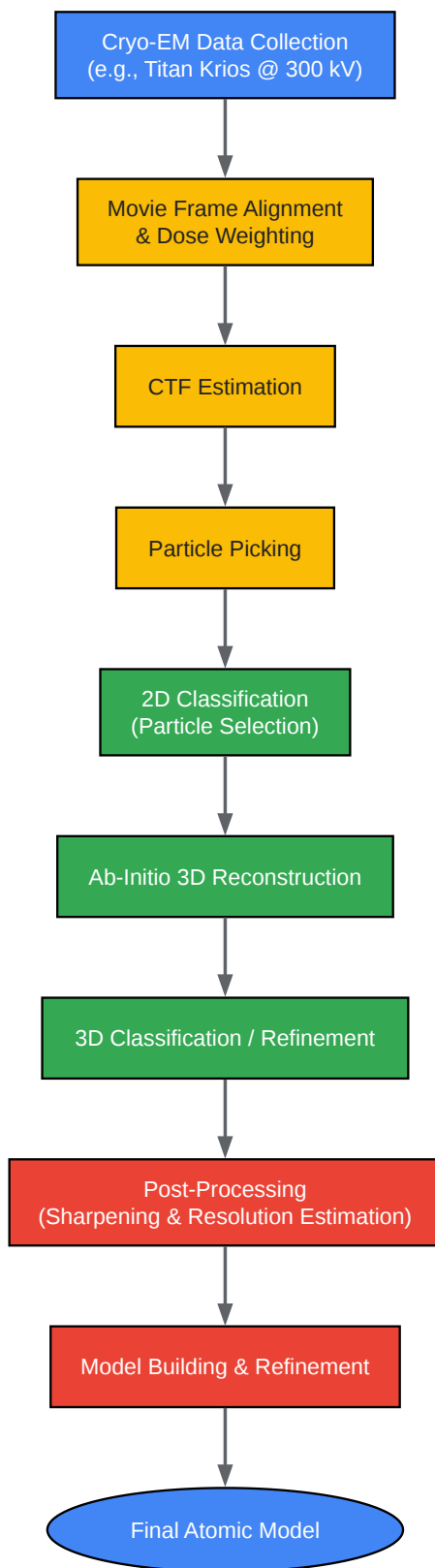
- The affinity tag was removed by enzymatic cleavage, and the receptor was further purified by size-exclusion chromatography (SEC).
- G Protein and scFv16 Expression and Purification:
 - A mini-Gsqi construct (an engineered G α subunit), along with G β 1 and G γ 2 subunits, were co-expressed in *Trichoplusia ni* (Tni) insect cells.
 - The G protein heterotrimer was purified using affinity chromatography followed by SEC.
 - The single-chain variable fragment 16 (scFv16), used to stabilize the complex, was expressed and purified separately.^[4]

Complex Formation and Cryo-EM Sample Preparation

- Complex Assembly:
 - Purified OX2R was incubated with a molar excess of the agonist (Orexin B or compound 1).
 - The agonist-bound receptor was then mixed with the purified mini-Gsqi/ β 1 γ 2 heterotrimer and scFv16.
 - The mixture was incubated to allow for stable complex formation.
 - The fully assembled complex was purified by SEC to remove excess, unbound components.
- Cryo-EM Grid Preparation:
 - The purified complex solution was applied to glow-discharged Quantifoil R1.2/1.3 holey carbon grids.
 - Grids were blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV).

Cryo-EM Data Collection and Processing Workflow

The diagram below outlines the major steps involved in collecting and processing the cryo-EM data to generate the final 3D structure.



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